N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide
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Overview
Description
The compound N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide is a complex chemical entity known for its intricate structure and wide range of potential applications. This compound is characterized by the presence of several functional groups, including a furan ring, tetrahydroisoquinoline, and sulfonamide, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds. The process often begins with the formation of furan-2-carboxylic acid, which is then subjected to a series of reactions to introduce the tetrahydroisoquinoline and benzenesulfonamide moieties.
Common synthetic routes include:
Formation of furan-2-carbonyl intermediate: This step involves the reaction of furan-2-carboxylic acid with appropriate reagents to introduce the carbonyl group.
Synthesis of tetrahydroisoquinoline: The tetrahydroisoquinoline ring is typically synthesized through Pictet-Spengler cyclization of an appropriate β-phenylethylamine derivative.
Coupling reactions: The final compound is obtained by coupling the furan-2-carbonyl intermediate with tetrahydroisoquinoline and 2,4-dimethoxybenzenesulfonyl chloride under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the synthetic routes described above. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanoquinones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group or sulfonamide functionality using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings present in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation of the furan ring can yield furanoquinones, while reduction of the carbonyl group can produce the corresponding alcohols.
Scientific Research Applications
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: Potential pharmaceutical applications include its use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound's unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The furan and tetrahydroisoquinoline moieties are often crucial for binding to specific sites on the target molecule, while the sulfonamide group enhances solubility and bioavailability.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate specific enzymes, altering metabolic pathways and cellular processes.
Receptors: Binding to receptors can modulate signal transduction pathways and physiological responses.
Nucleic Acids: Interactions with DNA or RNA can affect gene expression and protein synthesis.
Comparison with Similar Compounds
Compared to other compounds with similar structural motifs, N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Similar Compounds
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-5-yl)-2,4-dimethoxybenzenesulfonamide: Similar structure but with differences in the position of the tetrahydroisoquinoline ring.
N-(2-(furan-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzenesulfonamide: Variation in the position of the carbonyl group on the furan ring.
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethoxybenzenesulfonamide: Difference in the position of methoxy groups on the benzenesulfonamide.
This unique chemical compound offers a fascinating array of possibilities in research and industry, illustrating the profound impact of intricate chemical structures on their functional potential.
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-28-18-7-8-21(20(13-18)29-2)31(26,27)23-17-6-5-15-9-10-24(14-16(15)12-17)22(25)19-4-3-11-30-19/h3-8,11-13,23H,9-10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILZIVQZAPCPOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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